molecular formula C11H10BrN3O B13855335 6-bromo-N-(4-methoxypyridin-2-yl)pyridin-2-amine

6-bromo-N-(4-methoxypyridin-2-yl)pyridin-2-amine

Katalognummer: B13855335
Molekulargewicht: 280.12 g/mol
InChI-Schlüssel: YREIYYYHDWARFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-N-(4-methoxypyridin-2-yl)pyridin-2-amine is a heterocyclic compound that features a bromine atom and a methoxy group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-(4-methoxypyridin-2-yl)pyridin-2-amine typically involves the reaction of 6-bromo-2-pyridinecarboxaldehyde with 4-methoxypyridin-2-amine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated to reflux for a specified period, and the progress of the reaction is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-N-(4-methoxypyridin-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.

    Reduction Reactions: Reduction of the nitro group can lead to the formation of amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Major Products Formed:

    Substitution Reactions: Formation of various substituted pyridines.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of amines.

Wissenschaftliche Forschungsanwendungen

6-Bromo-N-(4-methoxypyridin-2-yl)pyridin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-bromo-N-(4-methoxypyridin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

    6-Bromo-2-pyridinecarboxaldehyde: A precursor in the synthesis of 6-bromo-N-(4-methoxypyridin-2-yl)pyridin-2-amine.

    6-Bromo-2-pyridinecarbaldehyde: Another related compound with similar structural features.

Uniqueness: this compound is unique due to the presence of both a bromine atom and a methoxy group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C11H10BrN3O

Molekulargewicht

280.12 g/mol

IUPAC-Name

6-bromo-N-(4-methoxypyridin-2-yl)pyridin-2-amine

InChI

InChI=1S/C11H10BrN3O/c1-16-8-5-6-13-11(7-8)15-10-4-2-3-9(12)14-10/h2-7H,1H3,(H,13,14,15)

InChI-Schlüssel

YREIYYYHDWARFM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=NC=C1)NC2=NC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.